LY2795050

Description

Overview of Kappa Opioid Receptor Ligands in Pharmacological Research

Data Table: Select KOR Ligands Mentioned

| Compound Name | Ligand Type | Key Characteristics | PubChem CID |

| Dynorphin | Endogenous Agonist | Primary endogenous ligand for KOR | 16129685 nih.govuni.luctdbase.org |

| nor-BNI | Selective Antagonist | Long-acting, prototypical research tool | Not found in search results, but widely referenced as a KOR antagonist. |

| LY2795050 | Selective Antagonist | Novel, used as a radiotracer ([11C]this compound) | 70789955 uni.lunih.gov |

| LY2459989 (Aticaprant, CERC-501) | Selective Antagonist | Follow-up to this compound, improved brain permeation, used as radiotracer ([11C] or [18F]) and in clinical trials | 134819873 wikipedia.org (Note: Aticaprant/LY2456302 has CID 44129648 newdrugapprovals.orgnewdrugapprovals.org, but LY2459989 is specifically mentioned as a radiotracer follow-up to this compound wikipedia.org) |

| U50,488 | Selective Agonist | Research tool to induce KOR-mediated effects (e.g., locomotor depression, aversion) | Not found in search results, but widely referenced as a KOR agonist. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

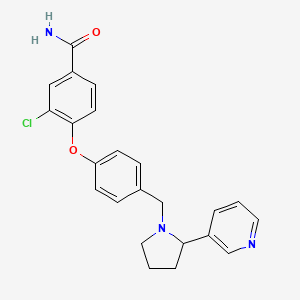

3-chloro-4-[4-[(2-pyridin-3-ylpyrrolidin-1-yl)methyl]phenoxy]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22ClN3O2/c24-20-13-17(23(25)28)7-10-22(20)29-19-8-5-16(6-9-19)15-27-12-2-4-21(27)18-3-1-11-26-14-18/h1,3,5-11,13-14,21H,2,4,12,15H2,(H2,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOOCZNLSXJHWTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)CC2=CC=C(C=C2)OC3=C(C=C(C=C3)C(=O)N)Cl)C4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Pharmacological Characterization of Ly2795050

Receptor Binding Affinity and Selectivity Profile

The binding profile of LY2795050 demonstrates a preference for the kappa opioid receptor compared to the mu (MOR) and delta (DOR) opioid receptors. This selectivity is a key aspect of its pharmacological identity.

High Affinity for the Kappa Opioid Receptor (KOR)

This compound exhibits high binding affinity for the cloned human kappa opioid receptor. In vitro studies have reported a Ki value of 0.72 nM for KOR frontiersin.orgsnmjournals.orgnih.govmedchemexpress.comuky.eduresearchgate.netsnmjournals.orgresearchgate.netresearchgate.netsnmjournals.orgsnmjournals.orgnih.gov. This low Ki value indicates a strong interaction and high affinity of this compound for the KOR binding site.

Relative Selectivity Over Mu (MOR) and Delta (DOR) Opioid Receptors

Beyond its high affinity for KOR, this compound demonstrates selectivity over the other major opioid receptor subtypes, MOR and DOR. In cloned human receptors, the affinity (Ki) values for MOR and DOR are reported as 25.8 nM and 153 nM, respectively frontiersin.orgsnmjournals.orguky.eduresearchgate.netsnmjournals.orgresearchgate.net. This translates to a significant selectivity for KOR over DOR (approximately 200:1) and moderate selectivity over MOR (approximately 35:1) in in vitro binding assays snmjournals.orgsnmjournals.org.

The in vitro binding affinities are summarized in the table below:

| Receptor | Ki (nM) |

| KOR | 0.72 |

| MOR | 25.8 |

| DOR | 153 |

Data derived from studies using cloned human receptors. frontiersin.orgsnmjournals.orguky.eduresearchgate.netsnmjournals.orgresearchgate.net

In in vivo studies in rhesus monkeys using 11C-LY2795050 as a PET tracer, the selectivity for KOR over MOR was found to be approximately 7.6:1 based on ED50 values snmjournals.orgsnmjournals.org. This suggests that while in vitro data shows higher selectivity, the in vivo environment can influence the relative binding preference.

Antagonist Activity and Potency at the Kappa Opioid Receptor

This compound functions as an antagonist at opioid receptors. Specifically, it displays full antagonist activity at all three opioid receptors (in vitro) nih.govsnmjournals.org. Its antagonist potency has been quantified in vitro using Kb values. The in vitro antagonist potency (Kb) of this compound at cloned human KOR, MOR, and DOR is 0.63 nM, 6.8 nM, and 83.3 nM, respectively frontiersin.orguky.eduresearchgate.netresearchgate.netnih.gov.

The in vitro antagonist potency is summarized in the table below:

| Receptor | Kb (nM) |

| KOR | 0.63 |

| MOR | 6.8 |

| DOR | 83.3 |

Data derived from studies using cloned human receptors. frontiersin.orguky.eduresearchgate.netresearchgate.netnih.gov

Studies in mice have further demonstrated the KOR-antagonist effects of this compound in vivo, showing dose-dependent blockade of KOR-agonist induced effects uky.edunih.gov.

Preclinical Investigations of Ly2795050 in Behavioral Models

Evaluation in Stress-Related Behavioral Paradigms

The effects of LY2795050 have been examined in behavioral models designed to assess responses to acute stress.

Anti-Immobility Effects in Acute Stress Models (e.g., Open Space Swim Test in Murine Models)

The Open Space Swim (OSS) test, a modification of the forced swim test (FST), has been used to evaluate the anti-immobility effects of this compound in mice. Immobility in such tests is often interpreted as a measure of behavioral despair or helplessness, relevant to stress-related conditions. This compound has been shown to reduce immobility time in the forced swim test in mice, indicating potential antidepressant-like activity. caymanchem.comcaymanchem.combiomol.com In the OSS paradigm, a 1-minute pretreatment with this compound at a dose of 0.32 mg/kg decreased immobility in male mice compared to vehicle. nih.govnih.govfrontiersin.org With a slightly longer pretreatment time of 15 minutes, this dose of this compound decreased immobility in both male and female mice when examined over three consecutive 5-minute bins of stress exposure. nih.govfrontiersin.org A lower dose of this compound (0.032 mg/kg) was found to be inactive in the OSS, demonstrating a dose-dependent effect. nih.govnih.govfrontiersin.orgfrontiersin.org Growth curve analysis in male mice treated with this compound showed a decrease in maximal immobility, typically observed in the last 5 minutes of the swim session. nih.govfrontiersin.orgresearchgate.net

Table 1: Effect of this compound on Immobility in Open Space Swim Test

| Pretreatment Time | Sex | Immobility (vs. Vehicle) | Reference |

| 1 minute | Male | Decreased | nih.govnih.govfrontiersin.org |

| 1 minute | Female | No change | nih.govnih.govfrontiersin.org |

| 15 minutes | Male | Decreased | nih.govfrontiersin.org |

| 15 minutes | Female | Decreased | nih.govfrontiersin.org |

Temporal Dynamics of Observed Anti-Stress Effects

Studies have investigated the time course of this compound's effects. This compound has been described as a short-acting KOR antagonist. medchemexpress.commedkoo.comnih.gov Its KOR-antagonist effects, based on the blockade of locomotor depressant effects induced by the KOR agonist U50,488, have been observed to have a rapid onset (within 15 minutes) and a short duration (less than 3 hours). nih.govnih.govfrontiersin.orgfrontiersin.org

Influence of Biological Sex on Behavioral Outcomes

The influence of biological sex on the behavioral effects of this compound has been examined, particularly in stress-related paradigms. In the OSS test, a 1-minute pretreatment with this compound (0.32 mg/kg) decreased immobility in males but not in females. nih.govnih.govfrontiersin.org However, with a 15-minute pretreatment, this dose decreased immobility in both male and female mice. nih.govfrontiersin.org This suggests that the apparent sex differences in the effects of KOR antagonists may be influenced by the specific stress paradigm and pretreatment time used. frontiersin.org Studies using the forced swim test have also reported that this compound decreased immobility in males but not in females at certain doses. medchemexpress.comresearchgate.netnih.govresearchgate.net

Modulation of Locomotor Activity in Animal Models

This compound's effects on locomotor activity have been assessed to differentiate its anti-immobility effects from potential changes in general motor function. The dose of this compound (0.32 mg/kg) that produced anti-immobility effects in the OSS test has been reported to be devoid of direct locomotor effects in both male and female mice. nih.govfrontiersin.org this compound has been shown to prevent and reverse the locomotor-depressant effects induced by the KOR agonist U50,488 in both male and female mice. medchemexpress.commedkoo.comresearchgate.netnih.govresearchgate.net The effectiveness of this compound in preventing U50,488-induced locomotor deficits was observed with a 15-minute pretreatment but not with longer pretreatments (3 and 24 hours) in males. nih.govfrontiersin.org

Table 2: Effect of this compound on Locomotor Activity Modulation

| Condition | Sex | Effect on Locomotor Activity | Reference |

| This compound alone (0.32 mg/kg) | Male & Female | No direct effect | nih.govfrontiersin.org |

| This compound + U50,488 (15 min pretreatment) | Male & Female | Prevents/Reverses depression | medchemexpress.commedkoo.comresearchgate.netnih.govresearchgate.net |

| This compound + U50,488 (3 hr pretreatment) | Male | Ineffective | nih.govfrontiersin.org |

| This compound + U50,488 (24 hr pretreatment) | Male | Ineffective | nih.govfrontiersin.org |

Neurobiological Underpinnings of this compound Action in Preclinical Contexts

The behavioral effects of this compound in preclinical models are understood in the context of its pharmacological target, the kappa opioid receptor system.

Kappa Opioid Receptor/Dynorphin (B1627789) System Implication in Stress Response

The kappa opioid receptor (KOR) / dynorphin system is known to be implicated in the behavioral and neurobiological effects of stress exposure in translational animal models. medkoo.comnih.govnih.govfrontiersin.orgresearchgate.netfrontiersin.orgresearchgate.netfrontiersin.org Activation of the KOR system is associated with aversive, depressant-like, and anxiety-like effects caused by stress. medkoo.comnih.govnih.govfrontiersin.orgresearchgate.netfrontiersin.orgresearchgate.netfrontiersin.org this compound functions as a selective antagonist at the KOR. medchemexpress.commedkoo.comnih.govcaymanchem.comcaymanchem.combiomol.comfrontiersin.org Its affinity (Ki) for the human cloned KOR is 0.72 nM, demonstrating selectivity over mu-opioid (MOR) and delta-opioid (DOR) receptors (Ki values of 25.8 nM and 153 nM, respectively). caymanchem.comcaymanchem.combiomol.comnih.govfrontiersin.org The antagonist potency (Kb) of this compound in vitro is 0.63 nM at KOR, 6.8 nM at MOR, and 83.3 nM at DOR. nih.govfrontiersin.org By blocking the KOR, this compound is thought to counteract the negative affective states mediated by the dynorphin/KOR system in response to stress. medkoo.comnih.govfrontiersin.orgresearchgate.netfrontiersin.orgresearchgate.netfrontiersin.org

Investigation of Candidate Brain Pathways Mediating Behavioral Effects

Preclinical investigations into the behavioral effects of this compound, a selective kappa-opioid receptor (KOR) antagonist, have involved examining its influence on brain pathways known to be modulated by the dynorphin/KOR system. This system is widely implicated in the neurobiological response to stress, motivation, emotion, and the effects of drugs of abuse. KORs are expressed in various brain regions critical for these functions, including areas within the mesolimbic and mesocortical pathways. researchgate.netfrontiersin.orgmdpi.com

Studies utilizing positron emission tomography (PET) imaging with the selective KOR radioligand [11C]this compound have provided insights into the distribution and availability of KORs in the brain, which is foundational to understanding the pathways through which this compound may exert its behavioral effects. These studies have been conducted in both animal models, such as rhesus monkeys, and in humans. nih.govsnmjournals.orge-century.us

Regional analyses of KOR availability using [11C]this compound PET have identified significant binding in several brain structures. In rhesus monkeys, measurable KOR specific binding signals were reliably detected in most brain regions, with higher levels observed in kappa-rich areas like the striatum. nih.govsnmjournals.org Studies in humans have similarly shown KOR availability in numerous regions, including the amygdala, striatum, pallidum, cingulate cortex, hippocampus, insula, prefrontal cortex, thalamus, ventral tegmental area, and nucleus accumbens. mdpi.comnih.gove-century.uskuleuven.be The distribution of KOR in these areas aligns with their known roles in mood modulation, perception, learning, memory, and behavioral responses to stress and addiction. mdpi.comnih.gov

Research investigating the relationship between KOR availability, as measured by [11C]this compound binding, and behavioral outcomes has provided evidence for the involvement of specific brain pathways. For instance, in individuals with alcohol use disorder, baseline KOR availability in the striatum, pallidum, and cingulate cortex was found to be negatively associated with the reduction in alcohol consumption following treatment with naltrexone, a nonselective opioid receptor antagonist. kuleuven.be Voxelwise analysis in this study further identified clusters in the bilateral insula, prefrontal, and cingulate cortex where KOR availability correlated with reduced drinking behavior. kuleuven.be These findings suggest that KORs in these regions play a role in mediating the behavioral effects observed in the context of alcohol use disorder and its treatment.

Furthermore, the dynorphin/KOR system is known to regulate the mesocorticolimbic dopamine (B1211576) system, contributing to negative affective states. frontiersin.orgsnmjournals.org Stress exposure has been shown to up-regulate KOR expression and dynorphin tone in several brain areas and pathways, which can lead to aversive, depressant-like, and anxiety-like effects. researchgate.netfrontiersin.orgfrontiersin.org While direct studies explicitly detailing the impact of this compound administration on activity within these specific pathways were not extensively available in the provided snippets, the understanding of KOR distribution and its established role in these circuits strongly implicates these pathways as mediators of this compound's preclinical behavioral effects, particularly its observed anti-stress properties. frontiersin.org Future studies are needed to precisely delineate the specific brain pathways that mediate the rapid anti-stress effects of KOR antagonists like this compound. frontiersin.org

The following table summarizes brain regions where KOR availability has been studied using [11C]this compound and their implicated relevance to behavior based on preclinical and clinical findings:

| Brain Region | Implicated Behavioral Relevance (Based on KOR system function and [11C]this compound studies) |

| Amygdala | Stress, pain, aversive behaviors, mood modulation frontiersin.orgmdpi.comnih.gove-century.uskuleuven.be |

| Striatum | Addiction, drinking behavior, kappa-rich region mdpi.comnih.govsnmjournals.orge-century.uskuleuven.be |

| Pallidum | Alcohol use disorder, drinking behavior e-century.uskuleuven.be |

| Cingulate Cortex | Alcohol use disorder, drinking behavior, mood modulation nih.gove-century.uskuleuven.be |

| Nucleus Accumbens | Addiction, analgesia, motivation, emotion researchgate.netmdpi.comsnmjournals.org |

| Insula | Alcohol use disorder, mood modulation nih.gove-century.uskuleuven.be |

| Prefrontal Cortex | Mood modulation, alcohol use disorder nih.gove-century.uskuleuven.be |

| Hippocampus | Mood modulation, memory nih.gove-century.uskuleuven.be |

| Thalamus | Mood modulation, pain relay mdpi.comnih.gove-century.us |

| Ventral Tegmental Area | KOR expression, potentially involved in reward/aversion pathways mdpi.comsnmjournals.org |

| Substantia Nigra | KOR expression mdpi.comsnmjournals.org |

Data Table:

| Brain Region | Relevance to Behavior |

| Amygdala | Involved in processing stress and aversive stimuli; KORs here may regulate pain and aversive-like behaviors. frontiersin.orgmdpi.com |

| Striatum | High KOR density; implicated in addiction and alcohol drinking behavior, with KOR availability linked to treatment response. nih.govkuleuven.be |

| Pallidum | KOR availability associated with drinking behavior in alcohol use disorder. kuleuven.be |

| Cingulate Cortex | KOR availability linked to drinking behavior and involved in mood modulation. nih.govkuleuven.be |

| Nucleus Accumbens | Part of the brain's reward circuitry; KOR activation can inhibit dopamine release and contribute to dysphoria. mdpi.comsnmjournals.org |

| Insula | KOR availability associated with reduced drinking in alcohol use disorder and involved in mood. nih.govkuleuven.be |

| Prefrontal Cortex | Involved in executive functions and mood regulation; KOR availability linked to reduced drinking. nih.govkuleuven.be |

Radiochemistry and Positron Emission Tomography Pet Imaging Applications of 11c Ly2795050

Radiosynthesis Methodologies for [11C]LY2795050

The radiosynthesis of [11C]this compound involves incorporating the carbon-11 (B1219553) ([11C]) isotope into the molecule. Various strategies have been explored for this purpose, primarily focusing on cyanation reactions using [11C]cyanide. nih.govresearchgate.netacs.org

Copper(II)-Mediated Cyanation Strategies

Copper-mediated [11C]cyanation reactions offer an alternative to palladium catalysts, potentially using a range of readily available precursors. nih.govacs.orgacs.org One approach involves the copper(II)-mediated cyanation of arylpinacolboronate (BPin) esters with [11C]HCN. nih.govacs.orgacs.orgsnmjournals.org This method has been adapted for the synthesis of [11C]this compound. nih.govacs.orgacs.orgsnmjournals.org In one reported method, no carrier added [11C]HCN is bubbled into a mixture containing pyridine (B92270) and Cu(OTf)2 in DMA, followed by the addition of the arylboronate ester precursor. nih.gov The reaction is typically heated, for example, at 100 °C for 5 minutes, to generate the [11C]cyano intermediate. nih.gov Hydrolysis of this intermediate, often using hydrogen peroxide and NaOH, yields [11C]this compound. nih.gov This method has been reported to achieve a non-corrected radiochemical yield of 6 ± 1% based on [11C]HCN using an automated synthesis module. nih.govresearchgate.netfigshare.com Another copper-mediated approach utilizes an aryl iodide precursor. researchgate.net

Palladium-Catalyzed Radiocyanation Approaches

Palladium-catalyzed [11C]cyanation is another significant route for the radiosynthesis of [11C]this compound. This method typically involves the reaction of an aryl iodide precursor with [11C]cyanide in the presence of a palladium catalyst. researchgate.netacs.orgsnmjournals.org One described palladium-catalyzed method involves the reaction of an enantiomerically pure iodoaryl precursor with [11C]cyanation at 85°C for 3 minutes. snmjournals.org This is followed by base-assisted hydrolysis, HPLC purification, and C18 cartridge elution to obtain [11C]this compound. snmjournals.org Palladium-mediated radiocarbonylation of an aryl iodide precursor has also been investigated as a route for producing [11C]this compound. researchgate.netacs.org

Automation in Radiosynthesis for Research and Future Translation

The radiosynthesis of [11C]this compound has been successfully automated on commercial synthesis modules. nih.govresearchgate.netacs.orgsnmjournals.orgfigshare.com Automation is crucial for producing GMP-grade PET radiopharmaceuticals suitable for both research and potential future clinical translation. nih.govresearchgate.netfigshare.comsnmjournals.org Automated procedures have been developed for both copper-mediated and palladium-catalyzed methods. nih.govresearchgate.netacs.orgsnmjournals.orgfigshare.comsnmjournals.org For instance, an automated synthesis using a TRASIS AIO module based on a palladium-catalyzed method yielded [11C]this compound with high radiochemical purity (>99%) and high specific activity (~2600 mCi/µmol). snmjournals.org The total synthesis time, including [11C]HCN production, reaction, purification, and formulation, was approximately 40 minutes. snmjournals.org An automated copper-mediated synthesis using a commercial module achieved a non-decay corrected radiochemical yield of 5.6% based on [11C]HCN, with radiochemical purity >99% and specific activity of 1680 mCi/µmol, with a total synthesis time of 35 minutes from end of beam. snmjournals.org Automation allows for consecutive cyanation and hydrolysis steps in a single pot, followed by HPLC purification. snmjournals.org

Preclinical PET Imaging Studies

Preclinical PET imaging studies with [11C]this compound have been conducted in various animal models to evaluate its potential as a KOR radiotracer. researchgate.netnih.govnih.govacs.orgfigshare.comresearchgate.netamazonaws.comsnmjournals.orgsnmjournals.org

In Vivo Evaluation in Rodent Models (e.g., Sprague-Dawley Rats, Wild-Type and KOR Knockout Mice)

[11C]this compound has been evaluated in rodent models, including Sprague-Dawley rats and both wild-type and KOR knockout mice. researchgate.netnih.govresearchgate.netamazonaws.comsnmjournals.orgsnmjournals.org Studies in Sprague-Dawley rats showed good brain uptake of the radiotracer. nih.govamazonaws.com Ex vivo analysis of tissue concentrations in Sprague-Dawley rats and in wild-type and KOR knockout mice identified this compound as a suitable tracer candidate capable of providing specific binding signals in vivo. researchgate.netnih.govresearchgate.netsnmjournals.org In Sprague-Dawley rats, ligand concentrations measured in the striatum and cerebellum at various time points (10, 20, 40, and 60 min) after administration of unlabeled this compound (3 μg/g) showed a striatum-to-cerebellum ratio greater than 2 at 10, 20, and 40 min, and 3.3 at 60 min after injection. snmjournals.org Binding of unlabeled this compound was also assessed in the striatum and cerebellum of wild-type and KOR knockout mice at 60 minutes after dosing (3 μg/g). snmjournals.org The KOR-specific binding signal was abolished in the KOR knockout mice, indicated by the lack of differential uptake in the striatum relative to the cerebellum compared to wild-type mice. snmjournals.orgsnmjournals.org These rodent studies confirmed good brain uptake and suitability for in vivo imaging. nih.gov

Imaging in Non-Human Primates (e.g., Rhesus Monkeys)

PET imaging studies with [11C]this compound have been conducted in non-human primates, such as rhesus monkeys. researchgate.netnih.govnih.govacs.orgacs.orgsnmjournals.orgfigshare.comsnmjournals.orgresearchgate.netsnmjournals.orgsnmjournals.orgnewdrugapprovals.orgnewdrugapprovals.orgrug.nle-century.usnih.gov These studies have shown good brain uptake of [11C]this compound and a heterogeneous distribution pattern consistent with known KOR densities. researchgate.netnih.govnih.govacs.orgfigshare.comsnmjournals.org In rhesus monkeys, [11C]this compound displayed fast uptake kinetics with regional activity peak times typically less than 20 minutes. researchgate.netnih.govsnmjournals.org The uptake pattern observed in the brain of rhesus monkeys is consistent with the distribution of KOR in primates, showing higher uptake in regions like the striatum, cortex, and thalamus compared to the cerebellum. researchgate.netnih.govnih.govacs.orgfigshare.comsnmjournals.org Pretreatment with the non-radioactive form of this compound or other opioid antagonists like naloxone (B1662785) or the selective KOR antagonist LY2456302 has been shown to reduce the uptake of [11C]this compound in KOR-rich brain regions, demonstrating the specificity of binding to KOR in non-human primates. researchgate.netnih.govsnmjournals.orgresearchgate.netsnmjournals.orgsnmjournals.orgrug.nl Baseline scans in rhesus monkeys suggested that the radiotracer distribution aligns with KOR densities. snmjournals.org Pretreatment with a blocker decreased receptor region uptake, confirming specific binding to KOR in the non-human primate brain. snmjournals.org The in vivo selectivity of [11C]this compound for KOR over mu-opioid receptors (MOR) was determined in rhesus monkeys, with an ED50 ratio for MOR:KOR of 7.6. nih.gov This indicates sufficient selectivity for studying KOR with PET in vivo. nih.gov

Brain Uptake and Regional Distribution Patterns of Kappa Opioid Receptors

Preclinical PET imaging studies with [11C]this compound in rhesus monkeys have demonstrated good brain uptake and a heterogeneous distribution pattern consistent with the known distribution of KORs in primates. researchgate.netnih.govsnmjournals.orgsnmjournals.orgacs.org The radiotracer exhibits fast uptake kinetics, with regional activity peak times typically occurring within 20 minutes post-injection. researchgate.netsnmjournals.orgsnmjournals.org

Studies in non-human primates have shown the highest uptake at later times in regions such as the globus pallidus, followed by the cingulate cortex, frontal cortex, caudate, and putamen. researchgate.net The cerebellum generally shows the lowest uptake, supporting its potential use as a reference region for quantification in certain contexts. researchgate.netmdpi.com

The regional distribution of [11C]this compound binding in the primate brain aligns with the expected density of KORs, with higher binding observed in areas known to have richer KOR expression. researchgate.netnih.govsnmjournals.orgsnmjournals.orgacs.orgrug.nlsnmjournals.org

Table 1: Representative Regional Distribution of [11C]this compound Binding in Monkey Brain (Based on SUV or relative uptake patterns)

| Brain Region | Relative Uptake / Activity Level |

| Globus Pallidus | High |

| Cingulate Cortex | Moderate to High |

| Frontal Cortex | Moderate |

| Caudate | Moderate |

| Putamen | Moderate |

| Amygdala | High |

| Thalamus | Moderate |

| Cerebellum | Low |

Assessment of In Vivo Selectivity and Specificity for Kappa Opioid Receptor Imaging

The in vivo selectivity and specificity of [11C]this compound for KOR imaging have been assessed through comparative studies with other opioid receptor radiotracers and methodological approaches to define non-displaceable binding.

Comparative Studies with Other Opioid Receptor Radiotracers (e.g., [11C]Carfentanil for MOR)

[11C]this compound has demonstrated high selectivity for KORs over mu-opioid receptors (MORs) and delta-opioid receptors (DORs) in in vitro binding assays. snmjournals.orgsnmjournals.orgfrontiersin.orgsnmjournals.org In cloned human receptors, this compound showed significantly higher affinity for KOR compared to MOR and DOR. snmjournals.orgfrontiersin.orgsnmjournals.org

Comparative PET imaging studies in non-human primates using both [11C]this compound (for KOR) and [11C]carfentanil (for MOR) have revealed distinct regional distribution patterns, consistent with the known differences in KOR and MOR distribution in the primate brain. nih.govacs.org While [11C]this compound shows higher uptake in regions like the globus pallidus and cingulate cortex, [11C]carfentanil, a μ-preferring agonist, shows retention in regions such as the striatum, thalamus, and pons after initial fast uptake. nih.govmdpi.com

In vivo selectivity studies in rhesus monkeys estimated the selectivity of [11C]this compound for KOR over MOR to be approximately 7.6:1, based on ED50 values. snmjournals.orgsnmjournals.org Although this in vivo selectivity is lower than the in vitro values, it is considered sufficient for [11C]this compound to be an appropriate probe for KOR imaging with PET, as a significant majority of the specific binding observed under baseline conditions is attributed to KOR binding. snmjournals.orgsnmjournals.org

Methodological Approaches for Defining Non-Displaceable Binding

Defining non-displaceable binding (VND) is crucial for the quantitative analysis of PET data and the calculation of binding potential (BPND). nih.govnih.gov Pretreatment with a high-affinity, non-selective opioid antagonist like naloxone has been used to assess the displaceable, and thus specific, binding of [11C]this compound. researchgate.netsnmjournals.orgsnmjournals.orgsnmjournals.org Administration of naloxone (1 mg/kg intravenously) resulted in a uniform distribution of radioactivity in the brain, indicating the blockade of specific binding sites. researchgate.netsnmjournals.orgsnmjournals.orgsnmjournals.org

Studies have also utilized selective KOR antagonists, such as LY2456302, to demonstrate the specific binding of [11C]this compound to KORs in a dose-dependent manner. researchgate.netsnmjournals.orgsnmjournals.orgresearchgate.net

In the absence of a true reference region devoid of specific KOR binding in the human brain, different methods for estimating VND have been explored. nih.govnih.govnih.govnih.gov Approaches assessed include estimating individual VND from occupancy plots, using a mean VND value across subjects, or employing a fixed fraction of the cerebellar VT (total volume of distribution) as the VND. nih.govnih.govnih.govnih.gov The latter method, using a fixed fraction of cerebellar VT (e.g., VND = VT,CER / 1.17), has been shown to yield the lowest intersubject variability in the calculation of binding potentials in human studies. nih.govnih.govnih.govnih.gov While the cerebellum shows low uptake, complete absence of specific binding cannot be definitively assumed, necessitating careful consideration of the reference region assumption in quantitative analysis. mdpi.comnih.gov

Kinetic Modeling and Quantitative Data Analysis in Preclinical PET Studies

Kinetic modeling of PET data is essential for quantifying receptor binding parameters such as binding potential (BPND). Studies with [11C]this compound have evaluated different kinetic models to determine the most appropriate approach for data analysis in preclinical settings.

Assessment of Kinetic Models for Tracer Uptake and Clearance (e.g., Two-Tissue Compartment Model, Multilinear Analysis)

In preclinical PET studies with [11C]this compound, various kinetic models have been applied to regional time-activity curves (TACs) to assess tracer uptake and clearance. The two-tissue compartment (2TC) model and multilinear analysis (MA1) have been commonly used. snmjournals.orgnih.govnih.govresearchgate.netacs.orgdntb.gov.uaresearchgate.net

Studies in both non-human primates and humans have indicated that the 2TC model and MA1 are suitable models for describing the in vivo kinetics of [11C]this compound and providing reliable measures of binding parameters. snmjournals.orgnih.govnih.govresearchgate.netnih.govacs.orgdntb.gov.ua While the 2TC model can provide detailed kinetic rate constants, MA1 has also shown good correlation with 2TC model results for VT estimation and can be a robust alternative. snmjournals.orgacs.org The selection of the appropriate model often involves evaluating goodness-of-fit and the reliability of parameter estimates. acs.org

Determination of Regional Binding Potential (BPND)

Regional binding potential (BPND) is a widely used measure in PET imaging to quantify the density of available receptors. nih.govnih.govnih.govresearchgate.net BPND for [11C]this compound is typically calculated using kinetic models, often with a reference region assumption or an estimate of non-displaceable binding. snmjournals.orgsnmjournals.orgsnmjournals.orgnih.govnih.govnih.gov

In preclinical studies in rhesus monkeys, mean regional BPND values for [11C]this compound have been reported for various brain regions, with higher values observed in areas of known high KOR density. snmjournals.orgsnmjournals.org For example, mean regional BPND values from SRTM (Simplified Reference Tissue Model) in monkeys were reported to be highest in the globus pallidus, followed by the putamen, cingulate cortex, caudate, and frontal cortex. snmjournals.org

Table 2: Mean Regional BPND Values for [11C]this compound in Rhesus Monkey Brain

| Brain Region | Mean BPND Value (SRTM) |

| Globus Pallidus | 0.87 |

| Putamen | 0.66 |

| Cingulate Cortex | 0.65 |

| Caudate | 0.56 |

| Frontal Cortex | 0.29 |

Note: Data derived from preclinical studies in rhesus monkeys using SRTM. BPND values can vary depending on the model and specific study parameters. snmjournals.org

In human studies, the rank order of [11C]this compound distribution volume (VT) has been shown to match the known regional KOR densities. nih.govnih.gov The determination of BPND in humans often relies on estimating VND, and as discussed, using a fixed fraction of cerebellar VT has been a method employed to improve reproducibility. nih.govnih.govnih.govnih.gov The reproducibility of BPND measurements with [11C]this compound has been found to be good in regions with moderate to high KOR density. snmjournals.orgnih.govnih.gov

Molecular Mechanisms and Signaling Pathways Associated with Kappa Opioid Receptor Antagonism

G Protein Coupling and Downstream Intracellular Events

Upon activation, KORs couple to Gᵢ/G₀ proteins. frontiersin.orgwikipedia.orgnih.gov This coupling initiates a cascade of intracellular events that mediate the inhibitory effects of KOR activation. frontiersin.org LY2795050, by blocking KOR, would prevent the initiation of these G protein-mediated signaling pathways.

Inhibition of Adenylyl Cyclase Activity

One of the key downstream effects of Gᵢ/G₀ protein activation is the inhibition of adenylyl cyclase activity. frontiersin.orgwikipedia.orgnih.gov Adenylyl cyclase is an enzyme responsible for catalyzing the conversion of adenosine (B11128) triphosphate (ATP) into cyclic adenosine monophosphate (cAMP). frontiersin.org Therefore, KOR activation leads to a decrease in intracellular cAMP levels. wikipedia.orgnih.gov As a KOR antagonist, this compound would counteract the KOR-mediated inhibition of adenylyl cyclase, potentially leading to increased or normalized cAMP levels compared to conditions of KOR activation. Research on other KOR antagonists has shown they can block the inhibition of adenylyl cyclase activity induced by KOR agonists. researchgate.netbiorxiv.org

Modulation of Ion Channels (e.g., Voltage-Gated Calcium Channels, G-Protein Inwardly Rectifying Potassium Channels)

KOR activation also modulates the activity of various ion channels, contributing to the inhibition of neuronal excitability and neurotransmitter release. frontiersin.orgwikipedia.orgnih.gov These include the modulation of voltage-gated calcium channels and G-protein inwardly rectifying potassium (GIRK) channels. frontiersin.orgwikipedia.orgnih.gov

KOR activation can reduce the opening of voltage-gated calcium channels, particularly N-type calcium channels. frontiersin.orgwikipedia.orgnih.gov This reduction in calcium influx into presynaptic terminals inhibits the release of neurotransmitters. nih.gov

Furthermore, KOR activation stimulates GIRK channels, leading to an increase in potassium efflux and hyperpolarization of the neuronal membrane. frontiersin.orgwikipedia.orgnih.govfrontiersin.orgscirp.org This hyperpolarization makes the neuron less excitable and reduces the likelihood of firing action potentials.

As a KOR antagonist, this compound would be expected to block the KOR-mediated modulation of these ion channels. This means it would prevent the reduction in voltage-gated calcium channel opening and the stimulation of GIRK channels that are typically induced by KOR agonists. frontiersin.orgwikipedia.orgnih.gov Studies using electrophysiology have evaluated the effects of KOR antagonists on KOR agonist-induced outward currents, which are mediated by potassium channels like GIRKs. biorxiv.org

Interaction with Central Dopaminergic Systems

The dynorphin (B1627789)/KOR system is highly integrated with the mesolimbic dopamine (B1211576) system, which plays a significant role in reward, motivation, and reinforcement. nih.govnih.gov KOR activation generally leads to the inhibition of dopamine release, particularly in mesolimbic areas such as the nucleus accumbens and ventral tegmental area. wikipedia.orgsnmjournals.orgfrontiersin.orgnih.govpsychiatryonline.org This inhibitory effect on dopamine signaling is believed to contribute to the aversive and dysphoric effects associated with KOR activation. wikipedia.orgnih.gov

This compound, as a KOR antagonist, is expected to counteract this inhibition of dopamine release. By blocking KORs, this compound can potentially restore or normalize dopamine signaling in these brain regions. nih.govpsychiatryonline.org This interaction with the dopaminergic system is considered relevant to the potential therapeutic applications of KOR antagonists in conditions involving dysregulated dopamine signaling, such as substance use disorders and mood disorders. wikipedia.orgnih.govpsychiatryonline.org Studies using PET imaging with [¹¹C]this compound have investigated KOR availability in individuals with alcohol use disorder, suggesting a link between KOR availability and the response to treatments that may involve the dopaminergic system. frontiersin.orgnih.govpsychiatryonline.orgkuleuven.be

Implications for Stress-Induced Neuroadaptations Mediated by the Dynorphin-KOR System

The dynorphin-KOR system is a key regulator of stress perception and responsivity. nih.govnih.govdrugsandalcohol.ie Both acute and chronic stress exposure can induce changes in the dynorphin-KOR system, including elevated dynorphin levels and altered receptor function. nih.govnih.gov Activation of the KOR system by stress contributes to negative affective states, such as anxiety and depressive-like behaviors, and is implicated in stress-induced neuroadaptations that can increase vulnerability to addiction. nih.govnih.govdrugsandalcohol.ieresearchgate.net

Stress-induced activation of KORs can lead to various downstream effects, including the stimulation of GIRK channels and activation of signaling pathways like the p38α kinase pathway, which can impact neurotransmitter transporters like the serotonin (B10506) reuptake transporter (SERT). frontiersin.org These neuroadaptations in circuits like the dorsal raphe nucleus and nucleus accumbens are thought to contribute to the behavioral consequences of stress. frontiersin.org

This compound, as a KOR antagonist, can potentially mitigate the effects of stress-induced KOR activation. By blocking KORs, this compound may prevent or reverse the neuroadaptations mediated by the dynorphin-KOR system in response to stress. nih.gov Preclinical studies using animal models of stress have investigated the ability of this compound to produce anti-stress effects, such as reducing immobility in the open space swim paradigm, which is considered a model of acute stress exposure. nih.govuky.edu These studies suggest that KOR antagonism by compounds like this compound can rapidly counteract some of the behavioral effects of stress. nih.govuky.edu The modulation of the dynorphin-KOR system by stress and the potential for KOR antagonists to intervene in these processes highlight the relevance of this compound's mechanism of action for understanding and potentially treating stress-related disorders and the comorbidity between stress and addiction. nih.govdrugsandalcohol.ie

Methodological Approaches Utilized in Ly2795050 Research

In Vitro Radioligand Competition Binding Assays

In vitro radioligand competition binding assays have been a fundamental method for determining the binding affinity and selectivity of LY2795050 for opioid receptors. These assays typically involve incubating a tissue preparation containing the receptor with a radiolabeled ligand that is known to bind to the receptor, in the presence of varying concentrations of the test compound (this compound). By measuring the displacement of the radioligand, the binding affinity (Ki) of this compound for the receptor can be determined.

Studies using this method have shown that this compound exhibits high binding affinity and selectivity for the kappa-opioid receptor (KOR) compared to the mu-opioid receptor (MOR) and delta-opioid receptor (DOR). For instance, one study reported Ki values of 1.37 nM for κ, 87.3 nM for μ, and 475 nM for δ receptors, indicating a significant preference for the KOR snmjournals.org. Another source indicates a Ki of 0.72 nM for KOR for this compound researchgate.netnih.gov. This compound has also been described as displaying full antagonist activity at the KOR researchgate.netnih.gov.

Ex Vivo Analysis of Tissue Concentrations (e.g., Liquid Chromatography-Tandem Mass Spectrometry)

Ex vivo analysis of tissue concentrations, particularly using techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), has been employed to assess the distribution and specific binding of this compound in tissues after administration in preclinical species. This method allows for the quantification of the compound in different brain regions and other tissues, providing insights into its pharmacokinetic properties and target engagement in vivo.

Microdosing studies in rodents, coupled with LC-MS/MS analysis of tissue concentrations, identified this compound as a potential tracer candidate capable of providing specific binding signals in vivo. researchgate.netnih.govresearchgate.netsnmjournals.org This approach demonstrated that this compound could differentially distribute in a manner consistent with the expression pattern of the target receptor. researchgate.net

In studies involving rats, LC-MS/MS was used to determine ligand tissue concentrations at tracer-like doses. This revealed that this compound provided specific binding similar to another ligand, GR103545, and could be used to measure dose-dependent receptor occupancy by a selective KOR antagonist. snmjournals.org Analysis in wild-type and KOR knockout mice further supported the KOR-specific binding of this compound in the rodent brain. snmjournals.org In wild-type mice, significant differences in ligand concentrations were observed between the striatum (a KOR-rich region) and the cerebellum (a region with low opioid receptor expression). snmjournals.org This differential uptake was largely abolished in KOR knockout mice, indicating KOR-specific binding. snmjournals.org

Animal Behavioral Assays (e.g., Open Space Swim Test, Locomotor Activity Monitoring)

Animal behavioral assays are crucial for evaluating the potential effects of compounds like this compound on behaviors relevant to neurological and psychiatric conditions. The Open Space Swim Test (OSS) and locomotor activity monitoring are examples of assays used in this research. The OSS is a modification of the forced swim test, allowing for the observation of a wider range of swim behaviors. researchgate.net Locomotor activity monitoring assesses general motor function and can be used to determine if a compound has sedative or stimulant effects, or if it can block the effects of other compounds on locomotion.

Studies have investigated the effects of this compound in behavioral assays in mice. In the Open Space Swim paradigm, this compound demonstrated rapid-onset anti-stress effects against immobility in both male and female mice at a dose of 0.32 mg/kg. researchgate.netnih.govmedkoo.com This effect was dose-dependent, as a tenfold lower dose (0.032 mg/kg) did not affect immobility. nih.gov

In locomotor activity studies, this compound (0.32 mg/kg) was found to prevent and reverse the locomotor-depressant effects induced by the KOR agonist U50,488 (10 mg/kg) in both male and female mice. researchgate.netnih.govnih.gov Notably, the dose of this compound (0.32 mg/kg) that produced anti-immobility effects in the OSS did not have locomotor effects on its own in either sex, suggesting that its effects in the OSS were not simply due to altered locomotor activity. nih.gov

Positron Emission Tomography (PET) Imaging Protocols in Preclinical Species

Positron Emission Tomography (PET) imaging is a non-invasive technique used to visualize and quantify the distribution and binding of radiolabeled compounds in living subjects. For this compound, PET imaging protocols in preclinical species, such as monkeys, have been essential for evaluating its potential as a radiotracer for imaging KOR in vivo.

The radiolabeled form, [11C]this compound, was synthesized and evaluated as a PET tracer. snmjournals.orgresearchgate.netnih.govsnmjournals.org PET imaging experiments in rhesus monkeys were performed using scanners like the Focus-220, with measurement of arterial blood input function. snmjournals.orgresearchgate.netnih.govsnmjournals.org Data from these studies were analyzed using kinetic modeling analysis, including models like the two-tissue (2T) compartment model and the simplified reference tissue model (SRTM). snmjournals.org

In rhesus monkeys, [11C]this compound demonstrated fast uptake kinetics in the brain, with regional activity peak times typically under 20 minutes. snmjournals.orgresearchgate.netnih.gov The uptake pattern observed was consistent with the known distribution of KOR in primates. snmjournals.orgresearchgate.netnih.gov Pretreatment with naloxone (B1662785), a general opioid antagonist, resulted in a uniform distribution of radioactivity, indicating that the specific binding of [11C]this compound was to opioid receptors. snmjournals.orgresearchgate.netnih.gov Furthermore, specific binding of [11C]this compound was reduced by the selective KOR antagonist LY2456302 in a dose-dependent manner, confirming its selectivity for KOR in vivo. snmjournals.orgresearchgate.netnih.govsnmjournals.org These findings indicated that [11C]this compound possessed favorable pharmacokinetic properties and binding profiles, making it a suitable ligand for imaging KOR in primates. snmjournals.orgresearchgate.netnih.gov

Compound Names and PubChem CIDs

Future Directions and Research Opportunities

Further Elucidation of Specific Neuroanatomical Circuitries Mediating KOR Antagonist Effects

The kappa opioid receptor system, involving endogenous dynorphins, plays a crucial role in modulating various neurobiological processes, including stress responses, reward, and mood frontiersin.orgresearchgate.net. KORs are distributed in key brain regions implicated in anxiety and addiction nih.gov. While the involvement of KORs in these behaviors is recognized, the precise neuroanatomical circuitries through which KOR antagonists like LY2795050 exert their effects require further detailed investigation nih.gov.

Research indicates that KOR-mediated inhibition of ventral tegmental area (VTA) dopaminergic neurons projecting to the prefrontal cortex (PFC) is associated with dysphoria and conditioned place aversion frontiersin.org. Dynorphinergic medium spiny neurons in the nucleus accumbens (NAc) also project back to the VTA, highlighting the KOR's influence on dopamine (B1211576) modulation frontiersin.org. Future studies could leverage this compound, particularly its radiolabeled form, in conjunction with advanced neuroimaging techniques and circuit-specific manipulations in preclinical models to map the specific pathways and synaptic interactions that are modulated by KOR antagonism. This could involve combining PET imaging with techniques such as optogenetics or chemogenetics to precisely control neuronal activity within identified circuits and observe the resulting changes in KOR binding or downstream effects. Understanding these intricate circuitries is essential for fully comprehending the therapeutic potential of KOR antagonists in complex neuropsychiatric disorders.

Investigation of this compound as a Research Tool in Additional Preclinical Disease Models

This compound has been utilized in preclinical studies to investigate the role of KORs in conditions such as stress-induced behaviors and substance use disorders frontiersin.orgfrontiersin.org. Studies in mice have shown that this compound can prevent self-grooming deficits caused by the KOR agonist U50,488 and can decrease immobility in stress paradigms like the open space swim test medchemexpress.comfrontiersin.orgfrontiersin.org. These findings support the potential of KOR antagonists in modulating stress-related responses frontiersin.org.

Given the broad involvement of the KOR system in various physiological and pathological processes, there is significant potential for investigating this compound as a research tool in a wider range of preclinical disease models. This could include models of depression, anxiety disorders, pain, and other conditions where KOR dysregulation is implicated frontiersin.orgresearchgate.net. Utilizing this compound in these models can help to further delineate the specific contributions of KORs to disease pathophysiology and evaluate the potential therapeutic utility of KOR antagonism. For instance, studies could explore the effects of this compound on behavioral endpoints, neurochemical changes, and cellular adaptations in validated animal models of these disorders. Such research would provide valuable insights into the potential of KOR-targeted therapies.

Preclinical findings with this compound in stress and substance use models:

| Model/Assay | Species | This compound Dose (i.p.) | Key Finding | Reference |

| U50,488-induced grooming deficits | Mice | 0.032-0.1 mg/kg | Dose-dependently prevented deficits with 30-min pre-treatment. | medchemexpress.com |

| Open Space Swim (OSS) | Mice | 0.32 mg/kg | Decreased immobility (rapid onset, short duration). Sex differences observed. | frontiersin.orgfrontiersin.org |

| Locomotor Activity | Mice | 0.32 mg/kg | Prevented U50,488-induced locomotor depressant effects (15-min pretreatment). | frontiersin.orgfrontiersin.org |

Comparative Pharmacological Studies with Emerging KOR Ligands to Delineate Receptor Functionality

This compound is one of several KOR ligands that have been developed, including other antagonists and agonists frontiersin.org. Comparative studies with different KOR ligands can provide valuable insights into the complex pharmacology of the receptor and help to delineate the specific functional consequences of engaging different binding sites or activating distinct signaling pathways frontiersin.org. For example, this compound is a short-acting antagonist, while other KOR antagonists may have different durations of action or binding profiles medchemexpress.comfrontiersin.org.

Future research should involve comprehensive comparative pharmacological studies evaluating this compound alongside other emerging KOR ligands. These studies could employ a range of in vitro and in vivo techniques to compare binding affinities, selectivity profiles, functional activity (e.g., G protein coupling, beta-arrestin recruitment), and behavioral effects in relevant preclinical models. Comparing the effects of this compound with those of other antagonists, partial agonists, or biased ligands can help to dissect the specific roles of different KOR signaling pathways in mediating various physiological and behavioral outcomes. Such comparative analyses are essential for a deeper understanding of KOR functionality and for identifying ligands with optimal properties for specific therapeutic applications.

In vitro binding affinity and selectivity of this compound:

| Receptor Subtype | Ki (nM) | Selectivity Ratio (vs. KOR) | Reference |

| KOR | 0.72 | 1 | researchgate.netsnmjournals.org |

| MOR | 25.8 | ~35.8:1 | researchgate.netsnmjournals.org |

| DOR | 153 | ~212.5:1 | researchgate.netsnmjournals.org |

Q & A

Q. What are the key pharmacological properties of LY2795050 relevant to its use as a κ-opioid receptor (KOR) antagonist?

this compound exhibits high selectivity for KOR with an in vitro Ki of 0.72 nM and IC50 of 0.72 nM, showing >100-fold selectivity over μ- and δ-opioid receptors (MOR/DOR) . Its molecular weight is 407.89 (C23H22ClN3O2), and it demonstrates rapid brain uptake kinetics in primates, consistent with KOR distribution . The compound is stable in powder form at -20°C for 3 years, with recommended reconstitution in DMSO (50 mg/mL) .

Q. How is [11C]this compound synthesized for PET imaging, and what advantages does the Cu-mediated method offer?

[11C]this compound is synthesized via Cu(OTf)₂-mediated ¹¹C-cyanation of an arylboronate precursor, avoiding toxic Pd catalysts. This method achieves a 6 ± 1% non-decay-corrected radiochemical yield (based on [¹¹C]HCN) with >99% purity and specific activity >900 mCi/μmol . Residual Cu levels are <100 ppb, meeting clinical safety standards . The protocol includes hydrolysis with H₂O₂/NaOH and HPLC purification, enabling cGMP-compliant production .

Q. What in vivo models have validated this compound’s efficacy and receptor engagement?

Studies in rhesus monkeys showed dose-dependent KOR occupancy (20% at 30 µg/kg, 80% at 400 µg/kg) . Mice models demonstrated this compound’s anti-stress effects in open-space swim tests, with 0.32 mg/kg significantly reducing immobility time at 15 min–24 hr post-administration . Wild-type vs. KOR-KO mice confirmed target specificity via differential brain uptake .

Advanced Research Questions

Q. How do researchers reconcile discrepancies between in vitro and in vivo binding affinities of this compound?

In vitro KOR affinity (Ki = 0.72 nM) differs from in vivo Kd (0.028 nM) due to dynamic factors like blood-brain barrier penetration and protein binding . Receptor occupancy calculations use the equation:

where = unbound plasma concentration. At tracer doses (<10 µg/kg), occupancy remains <5%, minimizing pharmacological interference .

Q. What methodological considerations are critical for dose-response experiments with this compound?

- Temporal resolution : Anti-stress effects peak at 15 min but persist for 24 hr, requiring multi-timepoint assessments .

- Dose range : Effective doses span 0.032–0.32 mg/kg in mice, with ED50 values for KOR (15.6 µg/kg) vs. MOR (119 µg/kg) highlighting selectivity .

- Genotype controls : KO models (e.g., KOR-KO mice) validate target specificity by showing reduced brain uptake .

Q. How does this compound compare to fluorinated derivatives like LY2459989 in PET imaging?

LY2459989, a fluorinated analog, exhibits 4-fold higher KOR affinity (Ki = 0.18 nM) and 6× greater brain uptake in mice than this compound . However, this compound retains clinical relevance due to validated cGMP synthesis and lower Cu-mediated toxicity . Selectivity ratios (KOR:MOR = 7.6 for this compound vs. 63 for LY2459989) guide tracer selection based on study goals .

Q. What strategies ensure reproducibility of PET imaging data with [11C]this compound?

- Tracer kinetics : Standardize injection protocols (e.g., 48 ± 10 mCi doses) and acquisition windows (60–90 min post-injection) to reduce variability .

- Occupancy correction : Adjust for carrier mass effects using in vivo Kd values (0.028 nM) to maintain <3% receptor occupancy .

- Cross-validation : Compare regional KOR distribution with MOR tracers (e.g., [¹¹C]carfentanil) to confirm specificity .

Q. Methodological Notes

- Avoid Pd-based syntheses due to toxicity and cost; Cu-mediated protocols are preferred for clinical compliance .

- Use 1-site binding models for occupancy studies to account for this compound’s MOR cross-reactivity at high doses .

- For longitudinal studies, monitor plasma metabolite levels (e.g., via HPLC) to ensure tracer integrity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.